1-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol
Overview
Description
1-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol is an organic compound belonging to the benzofuran family This compound is characterized by a benzofuran ring substituted with a dimethyl group and an ethan-1-ol moiety
Mechanism of Action
Target of Action
Benzofuran derivatives have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . .
Mode of Action
The mode of action of benzofuran derivatives can vary depending on the specific compound and its biological activity. For example, some benzofuran derivatives have been found to have significant cell growth inhibitory effects on various types of cancer cells
Biochemical Pathways
Benzofuran derivatives can affect various biochemical pathways depending on their biological activity. For example, some benzofuran derivatives with anti-tumor activity may affect pathways related to cell growth and proliferation
Result of Action
The result of the action of benzofuran derivatives can vary depending on the specific compound and its biological activity. For example, some benzofuran derivatives with anti-tumor activity may result in inhibited growth of cancer cells
Preparation Methods
The synthesis of 1-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 2,3-dihydrobenzofuran with appropriate alkylating agents under controlled conditions. For instance, the reaction of 2,3-dihydrobenzofuran with 2,2-dimethylpropanal in the presence of a strong acid catalyst can yield the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
1-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex organic molecules and is used in studying reaction mechanisms and pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.
Comparison with Similar Compounds
1-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol can be compared with other benzofuran derivatives, such as:
2,3-Dihydro-2,2-dimethyl-7-hydroxybenzofuran: Similar in structure but with a hydroxyl group at a different position, affecting its chemical reactivity and biological activity.
2,3-Dihydro-1,3-dimethyl-2-phenylbenzimidazole: Another benzofuran derivative with different substituents, leading to distinct chemical and biological properties.
Properties
IUPAC Name |
1-(2,2-dimethyl-3H-1-benzofuran-5-yl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-8(13)9-4-5-11-10(6-9)7-12(2,3)14-11/h4-6,8,13H,7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REZXEBJGUXPZMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)OC(C2)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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